2,5-Dimethyl-3-nitrobenzoic acid
Overview
Description
“2,5-Dimethyl-3-nitrobenzoic acid” is a substituted nitrobenzoic acid . It has a molecular formula of C9H9NO4 and an average mass of 195.172 Da .
Synthesis Analysis
The synthesis of similar compounds involves reacting the base compound with nitric acid . Another method involves the use of manganese acetate and cobalt acetate, followed by the addition of hydrogen peroxide .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-3-nitrobenzoic acid” can be represented by the formula C9H9NO4 . The structure includes a benzene ring bearing both a carboxylic acid group and a nitro group on two different ring carbon atoms .
Chemical Reactions Analysis
“2,5-Dimethyl-3-nitrobenzoic acid” is a versatile building block that can be used in the synthesis of a wide range of compounds . It is also an important intermediate for the synthesis of pharmaceuticals and other specialty chemicals .
Scientific Research Applications
Application 1: Solubility Study
- Summary of the Application : The solubilities of benzoic acid and its nitro-derivatives (3-nitrobenzoic acid and 3,5-dinitrobenzoic acid) were studied in seven pure solvents over a temperature range from 273.15 K to 323.15 K under 101.3 kPa .
- Methods of Application : The solubilities were determined experimentally using the above-mentioned solvents and temperature range .
- Results or Outcomes : The solubility of these substances in these solvents increased with temperature. The solubilities obtained are very helpful in improving the recrystallization and yields of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid .
Application 2: Synthesis of Amidotrizoic Acid
- Summary of the Application : 3,5-dinitrobenzoic acid is used in the production of the diagnostic drug amidotrizoic acid, a positive contrast agent for X-ray diagnosis .
- Methods of Application : Amidotrizoic acid is obtained by reduction, iodination, and acetylation of 3,5-dinitrobenzoic acid .
- Results or Outcomes : Amidotrizoic acid is used in the preparation of diatrizoate meglumine, a contrasting agent. It is also used for urography, cardiovascular and cerebrovascular angiography, and various injection angiographies such as into joint cavities .
Application 3: Double Decarboxylative Coupling Reactions
- Summary of the Application : The double decarboxylative coupling reaction between two molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- Methods of Application : This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
- Results or Outcomes : This new methodology has been successfully applied to efficient construction of all six kinds of C–C bonds [i.e., C (sp3)–C (sp3), C (sp3)–C (sp2), C (sp3)–C (sp), C (sp2)–C (sp2), C (sp2)–C (sp), and C (sp)–C (sp)], demonstrating the general applicability of this synthetic approach .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-7(9(11)12)6(2)8(4-5)10(13)14/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGZFDGAQVAGHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292738 | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-3-nitrobenzoic acid | |
CAS RN |
27022-97-5 | |
Record name | 27022-97-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-dimethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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